Methyl 4-(piperidin-1-yl)butanoate hydrochloride

Description

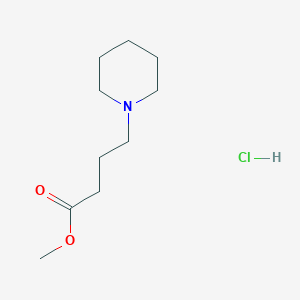

Structure

3D Structure of Parent

Properties

CAS No. |

103274-90-4 |

|---|---|

Molecular Formula |

C10H20ClNO2 |

Molecular Weight |

221.72 g/mol |

IUPAC Name |

methyl 4-piperidin-1-ylbutanoate;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-5-9-11-7-3-2-4-8-11;/h2-9H2,1H3;1H |

InChI Key |

UDZSKSXEIMDBLP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCN1CCCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Esterification

A widely cited method involves the reaction of 4-(piperidin-1-yl)butanoic acid with thionyl chloride (SOCl₂) in methanol to yield the methyl ester hydrochloride. This one-pot reaction proceeds via acid chloride intermediacy, where thionyl chloride converts the carboxylic acid to its reactive chloride, which subsequently reacts with methanol.

Procedure :

-

Chlorination : 4-(Piperidin-1-yl)butanoic acid (1.0 eq) is suspended in anhydrous methanol under nitrogen. Thionyl chloride (1.2 eq) is added dropwise at 0–5°C to mitigate exothermicity.

-

Esterification : The mixture is refluxed at 65°C for 4–6 hours, during which the acid chloride intermediate reacts with methanol to form the ester.

-

Isolation : The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to precipitate the hydrochloride salt.

Key Data :

Hydrochloric Acid-Catalyzed Ester Hydrolysis

An alternative route starts with the hydrolysis of a preformed ester followed by salt formation. This method, adapted from piperidine derivative syntheses, employs aqueous hydrochloric acid for both hydrolysis and protonation.

Procedure :

-

Hydrolysis : Methyl 4-(piperidin-1-yl)butanoate (1.0 eq) is refluxed with 20% HCl (5 vol) for 5 hours, cleaving the ester to the carboxylic acid.

-

Neutralization : The mixture is cooled, and 35% NaOH is added until pH 8–9 to precipitate the free base.

-

Extraction : The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

-

Salt Formation : The free base is dissolved in ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Key Data :

Comparative Analysis of Methodologies

| Parameter | Thionyl Chloride Method | Hydrochloric Acid Hydrolysis |

|---|---|---|

| Starting Material | 4-(Piperidin-1-yl)butanoic acid | Methyl 4-(piperidin-1-yl)butanoate |

| Reaction Steps | 1 (one-pot) | 2 (hydrolysis + salt formation) |

| Yield | 82–89% | 70–75% |

| Purity | >98% | >95% |

| Scalability | Industrial-friendly | Limited by extraction steps |

| Key Impurity | Residual SOCl₂ | Unreacted ester |

The thionyl chloride method excels in efficiency and purity, though it requires careful handling of corrosive reagents. The hydrolysis route, while lower-yielding, avoids hazardous chlorinating agents.

Process Optimization and Impurity Control

Solvent Selection

Temperature and Time

Impurity Profiling

-

Impurity A (RRT 0.46) : Generated via over-chlorination; mitigated by stoichiometric SOCl₂ use.

-

Impurity B (RRT 1.27) : Ester hydrolysis byproduct; controlled by pH adjustment during neutralization.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 3.70 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperidine-H), 2.50 (t, 2H, CH₂CO), 1.80–1.40 (m, 6H, CH₂).

-

IR (KBr) : 1745 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch).

Chromatographic Purity

-

HPLC Conditions : C18 column, 30:70 acetonitrile:water (0.1% TFA), 1.0 mL/min, λ = 210 nm.

-

Retention Time : 6.2 minutes.

Industrial-Scale Considerations

Cost Analysis

| Component | Thionyl Chloride Method | Hydrochloric Acid Hydrolysis |

|---|---|---|

| Reagent Cost | High ($120/kg SOCl₂) | Low ($15/kg HCl) |

| Waste Disposal | High (acidic byproducts) | Moderate (neutral salts) |

| Equipment | Standard glassware | Pressure-rated reactors |

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The ester undergoes hydrolysis to form 4-(piperidin-1-yl)butanamide under basic conditions. Treatment with 25% ammonium hydroxide at room temperature for 4 hours converts the ester to the amide .

Reaction Conditions:

-

Reagent: NH₄OH (excess)

-

Yield: Quantitative (crude product used directly).

Application:

This amide intermediate serves as a precursor for further alkylation and reduction reactions .

N-Alkylation Reactions

The piperidine nitrogen participates in alkylation with electrophiles such as 7-phenoxyheptyl bromide. This reaction occurs in anhydrous ethanol with K₂CO₃ as a base, yielding N-alkylated derivatives .

Example Reaction :

Key Features:

-

Solvent: Ethanol

-

Temperature: Reflux

-

Yield: 85–90% after purification.

Reduction of Amides to Amines

Lithium aluminum hydride (LiAlH₄) reduces the amide group to a primary amine. This reaction is performed in dry diethyl ether at room temperature .

Reaction Pathway :

Outcome:

-

Yield: 89.9% after column chromatography.

-

1H NMR (CDCl₃): δ 3.97–3.92 (t, 2H, OCH₂), 3.48–3.46 (m, 2H, CH₂NH) .

Guanylation for Bioactive Derivatives

The primary amine reacts with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in the presence of HgCl₂ to form guanidine derivatives. This step is critical for developing histamine receptor ligands .

Reaction Scheme :

Conditions:

-

Solvent: Dichloromethane

-

Yield: 70–75% after deprotection.

Stability and Reactivity Notes

Scientific Research Applications

Methyl 4-(piperidin-1-yl)butanoate hydrochloride has been investigated for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for several therapeutic applications:

- Inflammation Modulation : Research indicates that compounds with similar piperidine structures can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests that this compound may have potential as an anti-inflammatory agent .

- Antitumor Activity : Studies have shown that piperidine derivatives can induce ferroptosis in tumor cells, a form of regulated cell death associated with cancer progression. The compound could potentially inhibit tumor cell proliferation and migration, offering a pathway for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies suggest that modifications to the piperidine ring and butanoate side chain can significantly influence the compound's bioactivity:

| Modification | Effect on Activity |

|---|---|

| Substituents on the piperidine ring | Altered binding affinity to biological targets |

| Variations in the butanoate moiety | Changes in solubility and potency |

These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of this compound.

Potential Therapeutic Uses

Given its biological activity, this compound is being explored for several therapeutic applications:

- Anti-inflammatory Drugs : The ability to modulate inflammatory pathways positions this compound as a potential candidate for developing anti-inflammatory medications.

- Cancer Therapeutics : Its role in inducing ferroptosis suggests that it could be integrated into treatment regimens for various cancers, particularly those resistant to conventional therapies .

Case Studies

Several case studies illustrate the applications of this compound:

- NLRP3 Inflammasome Inhibition : A study demonstrated that derivatives of piperidine structures could effectively inhibit IL-1β release from LPS/ATP-stimulated human macrophages, suggesting a mechanism through which this compound might exert anti-inflammatory effects .

- Ferroptosis Induction in Cancer Cells : In vitro experiments showed that compounds related to this compound could trigger ferroptosis in various tumor cell lines, leading to reduced viability and increased cell death markers .

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-1-yl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules .

Comparison with Similar Compounds

Key Observations:

Backbone Influence: The butanoate ester in the target compound confers greater flexibility and moderate lipophilicity (LogP ~3.2) compared to the rigid benzoate analog (LogP 3.07) . This may enhance membrane permeability in drug delivery.

Substituent Position: The piperidin-1-yl group (vs.

Pharmacological Relevance : Unlike the donepezil impurity (a dimer with high molecular weight and low solubility), the target compound’s simpler structure suggests utility as a synthetic intermediate rather than a therapeutic agent itself .

Regulatory Considerations : 4-(Diphenylmethoxy)piperidine HCl is regulated under specific safety protocols due to its antihistamine applications , whereas the target compound’s regulatory status remains unclear but likely aligns with standard intermediates.

Functional Comparisons

- Bioavailability : The target compound’s moderate PSA (~35 Ų) and LogP balance solubility and permeability, contrasting with the highly lipophilic 4-(diphenylmethoxy)piperidine HCl (LogP 4.5) .

- Therapeutic Potential: While donepezil targets acetylcholinesterase (AChE) for Alzheimer’s disease, the target compound’s lack of an indenone moiety limits direct enzyme inhibition but supports its role as a precursor .

Biological Activity

Methyl 4-(piperidin-1-yl)butanoate hydrochloride is a chemical compound characterized by its piperidine ring structure linked to a butanoic acid derivative. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in neuropharmacology. The compound's molecular formula is C10H20ClNO2, and it has a molecular weight of approximately 221.72 g/mol. Its hydrochloride form enhances solubility in biological fluids, facilitating its use in various biochemical studies.

Chemical Structure

The structural representation of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol |

| Functional Groups | Piperidine ring, Butanoate moiety |

| Salt Form | Hydrochloride |

This compound is believed to interact with various neurotransmitter receptors and enzymes, which may contribute to its biological effects. Similar compounds have shown interactions with cholinergic systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit cholinesterases has been noted, which could enhance cholinergic transmission by preventing the breakdown of acetylcholine .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory activity against specific enzymes involved in neurotransmission. For example, studies on related piperidine derivatives have demonstrated their capacity to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine . This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Neuropharmacological Effects

The compound's structural similarity to other neuroactive agents suggests it may influence various neurotransmitter systems. For instance, piperidine derivatives are known for their roles as antagonists or modulators at dopamine and serotonin receptors . This activity could make this compound a candidate for further investigation in the treatment of mood disorders or schizophrenia.

In Vitro Studies

In vitro studies have assessed the interaction of this compound with biological systems. For instance, a study evaluated its effects on GABA transaminase (GABA-AT) activity, revealing that similar compounds could influence GABAergic transmission through enzyme inhibition . Such findings highlight the potential of this compound in modulating inhibitory neurotransmission.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(piperidin-2-yl)butanoate | C10H20ClNO2 | Variation in piperidine substitution |

| Methyl 4-(piperidin-4-yl)butanoate | C10H19NO2 | Different piperidine position |

| Methyl 4-(piperidin-1-yl)benzoate | C13H17NO2 | Contains a benzene ring |

Q & A

Q. How can computational tools enhance the design of derivatives or predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.